molecular formula C23H25N7O B11287177 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11287177
M. Wt: 415.5 g/mol
InChI Key: QAPLIXUJSBSLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methoxyphenylpiperazine with a suitable pyrazolo[3,4-d]pyrimidine derivative under controlled conditions . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for developing targeted therapies with fewer side effects compared to other alpha1-adrenergic receptor antagonists .

Properties

Molecular Formula

C23H25N7O

Molecular Weight

415.5 g/mol

IUPAC Name

6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H25N7O/c1-28-22-18(16-24-28)21(25-17-8-4-3-5-9-17)26-23(27-22)30-14-12-29(13-15-30)19-10-6-7-11-20(19)31-2/h3-11,16H,12-15H2,1-2H3,(H,25,26,27)

InChI Key

QAPLIXUJSBSLLT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.